molecular formula C14H12N2O B11884506 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B11884506
M. Wt: 224.26 g/mol
InChI Key: PRFQOZBCVMITNX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-8-12-6-7-15-14(12)16-9-13/h1-9H,10H2,(H,15,16)

InChI Key

PRFQOZBCVMITNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

The Pyrrolo 2,3 B Pyridine 7 Azaindole Scaffold: a Privileged Structure in Drug Discovery

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets. The 7-azaindole core is a bioisostere of indole (B1671886), meaning it has a similar shape and volume but different electronic properties due to the replacement of a carbon atom with nitrogen in the six-membered ring. This substitution introduces a hydrogen bond acceptor, which can be crucial for binding to biological targets like protein kinases. nih.gov

The significance of the 7-azaindole scaffold is underscored by its presence in numerous kinase inhibitors. nih.gov Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The 7-azaindole moiety can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. researchgate.net This has led to the development of a plethora of 7-azaindole-based compounds targeting a variety of kinases. nih.govnih.gov

Below is a table highlighting some of the key therapeutic targets for which 7-azaindole derivatives have been investigated:

Therapeutic Target FamilySpecific Examples of TargetsAssociated Diseases
Protein KinasesB-RAF, Abl, Src, CDK9, HaspinCancer, Leukemia
Viral ProteinsInfluenza Virus ProteinsInfluenza
G-protein coupled receptorsMelatonin ReceptorsSleep Disorders, Depression
Ion ChannelsOrai ChannelsAsthma, Allergic Diseases

The Role of Benzyloxy Substitution in Heterocyclic Chemistry

The introduction of a benzyloxy group at the 5-position of the 7-azaindole (B17877) scaffold imparts specific properties to the molecule that are of great utility in medicinal chemistry. The benzyloxy group, consisting of a benzyl (B1604629) group linked to the parent molecule via an oxygen atom, can influence the compound's physicochemical and pharmacological properties in several ways.

From a synthetic standpoint, the benzyloxy group often serves as a protecting group for a hydroxyl functionality. chembk.com The hydroxyl group is a versatile functional handle that can be further modified to introduce other substituents or can itself be a key pharmacophoric feature. The benzyl group can be readily introduced and is stable under many reaction conditions, yet it can be cleaved under specific, often mild, conditions (e.g., hydrogenolysis) to reveal the free hydroxyl group at a later stage of a synthetic sequence. This strategy allows for selective reactions at other positions of the 7-azaindole ring without affecting the 5-position.

Furthermore, the benzyloxy group itself can contribute to the biological activity of the molecule. The bulky and lipophilic nature of the benzyl group can enhance binding to hydrophobic pockets within a biological target. However, in many documented cases involving 7-azaindole derivatives, the introduction of a benzyloxy group at certain positions has been shown to decrease activity against specific targets, suggesting that the steric bulk may also be detrimental to binding in some instances. simsonpharma.com

Research Trajectory and Evolution of 5 Benzyloxy 1h Pyrrolo 2,3 B Pyridine Research

General Synthetic Strategies for the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes for its creation. pharmablock.com These strategies often leverage well-established organic reactions, tailored for this specific heterocyclic system.

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrrolo[2,3-b]pyridine core. These reactions typically involve the formation of the pyridine (B92270) ring by condensing a pyrrole (B145914) precursor with a suitable three-carbon unit. A prominent example is the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with compounds containing active methylene (B1212753) groups. chemicalbook.comorganic-chemistry.org For instance, new substituted 1H-pyrrolo[2,3-b]pyridines have been effectively produced through the cyclocondensation of 2-aminopyrrole-3-carbonitrile with various 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638). mdpi.comjuniperpublishers.comyoutube.com This method provides a direct route to highly functionalized pyrrolo[2,3-b]pyridine systems. Another variation involves the condensation of a 1,5-dicarbonyl compound equivalent with ammonia (B1221849) or an ammonia source to form the pyridine ring. uni-rostock.de

Palladium-catalyzed cross-coupling reactions are powerful tools for building and functionalizing the 7-azaindole scaffold. nih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings have been extensively used. nih.govyoutube.comresearchgate.net A common strategy involves the sequential application of these reactions. For example, a chemoselective Suzuki-Miyaura coupling can be performed at one position of a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at another position to introduce diverse substituents. youtube.com These methods are particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. youtube.com The choice of catalyst, ligands, and protecting groups is crucial for achieving high yields and regioselectivity. youtube.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrrolo[2,3-b]pyridines in a single step from three or more starting materials. francis-press.com An isocyanide-based three-component reaction, for example, has been developed to synthesize polyfunctionalized tetrahydrocyclopenta nih.govchemicalbook.compyrrolo[2,3-b]pyridine derivatives in high yields. chemicalbook.comgoogle.com This particular reaction proceeds between alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines without the need for a catalyst. chemicalbook.comgoogle.com MCRs are highly valued for their ability to rapidly generate molecular diversity and complexity from simple precursors. francis-press.com

The use of 2-amino-1H-pyrrole-3-carbonitrile and its derivatives is a frequently employed and versatile strategy for synthesizing the pyrrolo[2,3-b]pyridine core. nih.gov These precursors contain the necessary pyrrole ring and functional groups correctly positioned to facilitate the annulation of the pyridine ring. The synthesis of various pyrrolo[2,3-b]pyridines has been achieved by reacting these aminopyrrole carbonitriles with different cyclizing agents. chemicalbook.comorganic-chemistry.org For example, cyclocondensation with 2-arylidenemalononitriles leads to the formation of 4-amino-5-carbonitrile-substituted pyrrolo[2,3-b]pyridines. mdpi.comjuniperpublishers.comyoutube.com This approach is foundational for creating a wide array of substituted 7-azaindole derivatives.

Regiospecific Introduction of the Benzyloxy Moiety at the C-5 Position

Introducing the benzyloxy group specifically at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine ring requires a carefully planned synthetic sequence, as direct functionalization at this site is challenging. The most common and effective strategies involve the initial synthesis of a C-5 functionalized precursor, typically 5-bromo- or 5-hydroxy-1H-pyrrolo[2,3-b]pyridine.

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) is a key initial step. google.com This intermediate can be prepared through various methods, including the Fischer indole (B1671886) synthesis applied to appropriate pyridine precursors or by cyclization strategies starting from substituted pyridines like 2-amino-3-methyl-5-bromopyridine. chemicalbook.comyoutube.com

With the 5-bromo derivative in hand, it can be converted to the 5-hydroxy analog. One patented method describes a two-step process where the nitrogen of 5-bromo-7-azaindole (B68098) is first protected (e.g., with a Boc group), followed by a hydroxylation reaction and subsequent deprotection to yield 5-hydroxy-7-azaindole. lookchem.com Another approach involves the hydrolysis of 5-acetoxy-7-azaindole, which can be prepared from 7-azaindoline precursors. masterorganicchemistry.com

Once 5-hydroxy-1H-pyrrolo[2,3-b]pyridine is obtained, the benzyloxy group can be introduced via a classic Williamson ether synthesis. This reaction involves deprotonating the C-5 hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile, displacing a halide from benzyl (B1604629) bromide or a similar benzylating agent to form the desired ether linkage. chemicalbook.comtcichemicals.com

Table 1: Key Intermediates and Reagents for C-5 Benzyloxy Functionalization

Compound Name Role
5-Bromo-1H-pyrrolo[2,3-b]pyridine Key intermediate for C-5 functionalization
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine Precursor for ether synthesis
Benzyl Bromide Benzylating agent

Direct functionalization of the C-5 position of an unsubstituted 1H-pyrrolo[2,3-b]pyridine core, for instance through direct C-H activation and subsequent benzylation, is not a commonly reported or straightforward method. The literature indicates that functionalization of the 7-azaindole system at position 5 is a fundamental but challenging transformation. google.com

The predominant and most reliable strategy involves the initial installation of a halogen, specifically a bromine atom, at the C-5 position. google.com This bromination step is considered a crucial gateway for nearly all subsequent C-5 modifications. The resulting 5-bromo-7-azaindole serves as a versatile intermediate that can then participate in a variety of cross-coupling reactions or be converted into other functional groups, such as the hydroxyl group needed for introducing the benzyloxy moiety. chemicalbook.comyoutube.com Therefore, while direct C-5 functionalization is theoretically possible, the indirect route via a 5-halo intermediate is the most practical and widely adopted approach in synthetic organic chemistry.

Palladium-Catalyzed Reactions for C-5 Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the functionalization of the C-5 position of the pyrrolo[2,3-b]pyridine core. These methods typically involve the coupling of a C-5-halogenated or otherwise activated pyrrolopyridine with a suitable coupling partner.

One of the most common methods is the Suzuki-Miyaura coupling, which involves the reaction of a halo-azaindole with a boronic acid or ester. For instance, the C-5 position of a related pyrrolo[2,3-d]pyrimidine scaffold has been functionalized by coupling a 5-iodo derivative with (6-chloropyridin-3-yl)boronic acid. mdpi.com This reaction typically employs a palladium catalyst such as Pd(dppf)Cl₂, a base like potassium carbonate, and a solvent mixture like ethanol/water. mdpi.com

Direct C-H arylation offers a more atom-economical alternative, avoiding the need for pre-functionalization of the azaindole core. researchgate.netmdpi.com Ligand-free palladium acetate (B1210297) [Pd(OAc)₂] has been shown to effectively catalyze the C-5 arylation of azoles with aryl bromides. mdpi.com The reaction conditions often involve a base such as potassium carbonate and can be promoted by additives like benzoic acid in an appropriate solvent. mdpi.com While these direct arylations are highly efficient for some azoles, the regioselectivity on the pyrrolo[2,3-b]pyridine system can be influenced by substituents on both the pyrrole and pyridine rings.

The following table summarizes representative conditions for palladium-catalyzed C-5 functionalization on analogous heterocyclic systems.

Reaction TypeCatalyst / LigandBaseSolventSubstratesYieldRef
Suzuki CouplingPd(dppf)Cl₂K₂CO₃EtOH/H₂O5-Iodo-pyrrolopyrimidine + Arylboronic acid- mdpi.com
Suzuki CouplingPd(PPh₃)₄--2-Iodo-pyrrolopyridine + Arylboronic acid- nih.gov
Direct ArylationPd(OAc)₂ (ligandless)K₂CO₃Anisole1-Methyl-1H-imidazole + Aryl bromide40-72% mdpi.com

Precursor-Based Synthesis of 5-Substituted Pyrrolo[2,3-b]pyridines

An alternative to modifying a pre-formed scaffold is to construct the desired substituted pyrrolo[2,3-b]pyridine from appropriately functionalized precursors. This approach allows for the introduction of substituents at specific positions by incorporating them into the starting materials.

A prevalent method for constructing the pyrrolopyridine core involves the condensation of a functionalized pyrrole with a suitable partner to form the pyridine ring. For example, various 4-amino-pyrrolo[2,3-b]pyridine-5-carbonitriles have been synthesized by reacting a 2-amino-1,4-diaryl-1H-pyrrole-3-carbonitrile intermediate with different 2-arylidenemalononitriles. juniperpublishers.comresearchgate.net The reaction proceeds in the presence of a base like piperidine in ethanol, affording the fused heterocyclic system in high yields. juniperpublishers.comresearchgate.net The substituents at the C-6 position and on the pyrrole ring are determined by the choice of the arylidenemalononitrile and the initial aminoketone precursors, respectively. juniperpublishers.com

Classical indole syntheses, such as the Madelung and Fischer methods, have also been adapted for the preparation of 1H-pyrrolo[2,3-b]pyridines. rsc.org These methods involve the cyclization of substituted aminopyridines or the reaction of pyridylhydrazines with ketones, respectively, allowing for the introduction of various alkyl and aryl substituents onto the core structure based on the precursors used. rsc.org

Derivatization Strategies of the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified at several positions to generate a library of analogs.

Modifications on the Pyrrole Nitrogen (N-1)

The pyrrole nitrogen (N-1) of the 7-azaindole scaffold is a common site for modification. The N-H proton can be readily removed by a base, and the resulting anion can be reacted with various electrophiles. A frequent modification is the introduction of a protecting group, which can prevent unwanted side reactions during subsequent synthetic steps.

A common protecting group for this position is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. mdpi.comnih.gov The N-1 position of 4-chloro-7-azaindole (B22810) can be protected by treating it with SEM-Cl in the presence of a base like sodium hydride. nih.gov This protecting group is stable to many reaction conditions but can be removed later in the synthetic sequence. Besides protection, the N-1 position can also be functionalized with various alkyl or aryl groups, which can be crucial for modulating the biological activity of the final compound.

Transformations at the Pyridine Ring (C-2, C-3, C-4, C-6, C-7)

The pyrrolo[2,3-b]pyridine scaffold offers multiple sites for further functionalization. While the term "pyridine ring" in the IUPAC numbering of 7-azaindole refers to the six-membered ring containing N-7, transformations often occur on the pyrrole ring carbons (C-2, C-3) as well as the pyridine carbons (C-4, C-6).

C-2 Position: The C-2 position can be functionalized via palladium-catalyzed cross-coupling reactions. For example, a 4-chloro-2-iodo-7-azaindole derivative can undergo a Suzuki reaction with phenylboronic acid using a Pd₂(dba)₃ catalyst to install a phenyl group at C-2. nih.gov

C-3 Position: The C-3 position is electron-rich and susceptible to electrophilic substitution. Reactions such as nitration, bromination, and iodination have been shown to occur predominantly at this position. rsc.org This provides a convenient handle for further modifications.

C-4 Position: The C-4 position can be functionalized, often starting from a 4-chloro-7-azaindole precursor. The chlorine atom can be displaced by various nucleophiles. For instance, amination at C-4 can be achieved by heating the 4-chloro derivative with an amine, sometimes in the presence of a base like diisopropylethylamine (DIPEA). mdpi.com

C-6 Position: Similar to other positions on the pyridine ring, C-6 can be functionalized using cross-coupling chemistry, provided a suitable handle like a halogen is present. mdpi.com

The following table summarizes various derivatization reactions on the pyrrolo[2,3-b]pyridine scaffold.

PositionReaction TypeReagentsResultRef
N-1ProtectionSEM-Cl, NaHN-SEM protected azaindole nih.gov
C-2Suzuki CouplingPhenylboronic acid, Pd₂(dba)₃, K₂CO₃C-2 Phenylated azaindole nih.gov
C-3Electrophilic HalogenationBr₂, I₂C-3 Bromo/Iodo azaindole rsc.org
C-4AminationAmine, DIPEAC-4 Amino azaindole mdpi.com

Chemical Transformations of the Benzyloxy Group

The benzyloxy group at the C-5 position is not merely a substituent but also a versatile functional handle. It is often used as a protecting group for a hydroxyl function. The most common transformation of the benzyloxy group is its removal to unmask the 5-hydroxy group.

This deprotection is typically achieved through catalytic hydrogenolysis. The reaction involves treating the this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. unimi.it This cleanly cleaves the benzyl ether bond to yield 5-hydroxy-1H-pyrrolo[2,3-b]pyridine and toluene (B28343) as a byproduct.

The resulting 5-hydroxy group is a versatile precursor for further derivatization. It can undergo O-alkylation or O-arylation to introduce new ether linkages. Alternatively, the phenol (B47542) can be converted into a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon- and heteroatom-based substituents at the C-5 position.

Incorporation of Different Linkers and Moieties

The synthetic handles installed on the this compound scaffold are instrumental in attaching various linkers and complex chemical moieties. These appended groups are often crucial for achieving the desired biological activity by interacting with specific targets.

Strategies for incorporating new groups often rely on the cross-coupling and substitution reactions previously described. For example, a halogenated pyrrolopyridine can be coupled with a boronic acid that already contains a linker or a complex side chain. This approach was used to merge structural features of the drug Pexidartinib with a pyrrolopyrimidine core by coupling a 5-iodo-pyrrolopyrimidine with a boronic acid derivative of 6-chloropyridine, which was further functionalized. mdpi.com

In a different approach, linkers can be built out from the core. The synthesis of thieno[2,3-b]pyridine (B153569) analogs with benzoyl or benzyl alcohol tethers at the C-5 position demonstrates the incorporation of linkers that can position an additional aromatic ring in a specific region of space. mdpi.com Similarly, a series of 5-substituted pyrrolo[2,3-d]pyrimidines have been synthesized with flexible carbon-based linkers of varying lengths (from one to six carbons) connecting the core to a thiophene (B33073) moiety. researchgate.net These examples highlight how the fundamental reactions of the scaffold can be leveraged to build complex molecules with diverse linkers and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound derivatives. ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, respectively, while 2D NMR techniques establish correlations between them.

¹H NMR (Proton NMR) provides insights into the number of different types of protons and their neighboring environments. For a typical this compound derivative, the spectrum can be divided into the aromatic region and the aliphatic region. The protons of the pyrrolo[2,3-b]pyridine core and the benzyl group resonate in the aromatic region, typically between δ 6.0 and 8.5 ppm. The benzylic protons (-O-CH₂-Ph) appear as a characteristic singlet in the aliphatic region, usually around δ 4.0-5.0 ppm. The NH proton of the pyrrole ring often appears as a broad singlet at a lower field (δ > 10 ppm). nih.gov

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. The number of signals corresponds to the number of non-equivalent carbon atoms. The carbons of the aromatic rings (pyrrolo[2,3-b]pyridine and benzyl) typically resonate in the range of δ 100-160 ppm. The benzylic carbon atom is found further upfield, generally between δ 60-70 ppm. nih.gov

2D NMR Spectroscopy is employed to resolve complex structures and unambiguously assign ¹H and ¹³C signals. omicsonline.org

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish the connectivity of adjacent protons within the pyridine, pyrrole, and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in confirming the conformation of the molecule.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative.
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Pyrrole)~12.0s (br)-
Ar-H (Pyrrolopyridine)8.5 - 7.5m-
Ar-H (Benzyl)7.5 - 7.2m-
Ar-H (Pyrrolopyridine)6.2 - 6.1m-
-OCH₂-~4.1s-
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative.
CarbonChemical Shift (δ, ppm)
C=O (if present)-
Ar-C (Pyrrolopyridine & Benzyl)150 - 117
-OCH₂-~68

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govbeilstein-journals.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Energetically unstable molecular ions can break apart into smaller, more stable fragments. chemguide.co.uk A common fragmentation pathway for benzyloxy derivatives involves the cleavage of the benzylic C-O bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91, which is often a prominent peak in the spectrum. The other fragment would be the pyrrolo[2,3-b]pyridin-5-ol radical cation. Further fragmentation of the pyrrolopyridine ring system can also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
Fragment Ionm/z (Predicted)Structure
[M]⁺224.26C₁₄H₁₂N₂O
[C₇H₇]⁺91Benzyl cation
[M - C₇H₇]⁺133Pyrrolo[2,3-b]pyridin-5-ol cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (both pyrrolopyridine and benzyl) typically appear just above 3000 cm⁻¹. The C-N stretching vibrations within the heterocyclic rings will be observed in the fingerprint region, generally between 1000 and 1350 cm⁻¹. A key feature would be the C-O-C stretching vibrations of the benzyl ether group, which are expected to show strong absorptions in the 1250-1000 cm⁻¹ region. beilstein-journals.org

Table 4: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Pyrrole)Stretching3200-3500
Aromatic C-HStretching3000-3100
C=C, C=N (Aromatic)Stretching1400-1600
C-O-C (Ether)Stretching1000-1250
C-NStretching1000-1350

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For derivatives of this compound that form suitable single crystals, this method can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.

Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have shown that the fused ring system is essentially planar. researchgate.net X-ray crystallographic analysis of a this compound derivative would confirm the planarity of the pyrrolopyridine core. It would also reveal the conformation of the benzyloxy substituent relative to the heterocyclic ring system. Furthermore, the analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonding (e.g., involving the pyrrole N-H) and π-π stacking between the aromatic rings, which govern the solid-state architecture. researchgate.netmdpi.com

Table 5: Information Obtainable from X-ray Crystallography of a this compound Derivative.
Structural ParameterDescription
Molecular ConnectivityUnambiguous confirmation of the atomic connections.
Bond Lengths and AnglesPrecise measurements of all bond lengths and angles.
Molecular ConformationThe spatial arrangement of the benzyloxy group relative to the pyrrolopyridine ring.
PlanarityConfirmation of the planarity of the fused heterocyclic system.
Intermolecular InteractionsIdentification of hydrogen bonds, π-π stacking, and other non-covalent interactions in the crystal lattice.

Computational and Theoretical Studies of 5 Benzyloxy 1h Pyrrolo 2,3 B Pyridine Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

There are no specific studies using quantum chemical calculations like Density Functional Theory (DFT) to analyze the electronic structure and stability of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine found in the search results. Such calculations are commonly employed for other pyridine (B92270) and heterocyclic derivatives to understand properties like molecular geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity and biological activity. However, a dedicated DFT analysis for this compound is not available in the reviewed literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone of modern drug discovery, used to predict the binding orientation and affinity of a ligand to a protein target. While numerous docking studies have been performed on various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against a range of biological targets—including Traf2 and Nck-interacting kinase (TNIK), c-Met kinase, and Fibroblast Growth Factor Receptors (FGFR)—no specific molecular docking simulations focusing on this compound were identified. These studies on related compounds confirm the utility of the core scaffold in forming key interactions, such as hydrogen bonds, within protein active sites.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. Studies have successfully built 3D-QSAR models for series of 1H-pyrrolo[2,3-b]pyridine derivatives to predict their potency as inhibitors of targets like TNIK in colorectal cancer cells. These models help in designing new compounds with enhanced activity. However, no QSAR studies that specifically include or focus on this compound for activity prediction are present in the available research.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, assessing the stability of interactions predicted by molecular docking. MD simulations have been applied to understand the binding stability of various pyrrolo[2,3-b]pyridine and related pyrrolo-pyridine derivatives with their target proteins, such as Protein Kinase C (PKC) and c-Met kinase. These simulations are crucial for validating docking poses and understanding the conformational changes that occur upon binding. Despite its importance, no literature detailing MD simulations for this compound was found.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

No specific examples found.

Precursor for Bioactive Pyrrolo[2,3-b]pyridine Analogs

No specific examples found.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

No specific examples found.

Due to the absence of detailed research findings and data for this specific compound, the creation of the requested article, including data tables, cannot be fulfilled at this time.

In Vitro Biological Evaluation and Mechanistic Insights of Pyrrolo 2,3 B Pyridine Derivatives

Kinase Inhibition Profiles and Selectivity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of a diverse range of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.

The inhibitory activity of these compounds has been documented against several key kinase families. Notably, they have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf2 and Nck-interacting kinase (TNIK). researchgate.netnih.govresearchgate.netrsc.org Research has also explored related pyrrolopyridine isomers against other kinases like FMS. researchgate.net The selectivity of these compounds varies, with some derivatives showing pan-FGFR inhibition, while others exhibit high selectivity for specific JAK isoforms, such as JAK1 or JAK3. nih.govrsc.orgnih.gov

Specifically, certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against:

FGFR: A series of derivatives were identified as potent, high-ligand-efficiency inhibitors of the FGFR family, which plays a crucial role in cell proliferation, migration, and angiogenesis. nih.govrsc.org

JAK3: As a target for immunomodulation, JAK3 has been effectively inhibited by 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which are crucial for cytokine signaling in immune cells. researchgate.netimist.ma

TNIK: This kinase, a key regulator in the Wnt signaling pathway, is strongly inhibited by certain 1H-pyrrolo[2,3-b]pyridine compounds, highlighting their potential in cancers reliant on this pathway, such as colorectal cancer. researchgate.net

FMS: While involving a slightly different scaffold (pyrrolo[3,2-c]pyridine), research on related compounds has shown potent inhibition of FMS kinase, a receptor tyrosine kinase involved in the survival and proliferation of macrophages and implicated in inflammatory diseases and cancer. researchgate.net

IGF-1R: Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase with nanomolar potency.

The potency of 1H-pyrrolo[2,3-b]pyridine derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against various kinases. These values provide a standardized measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

For instance, the derivative 4h was identified as a powerful pan-FGFR inhibitor with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org In the realm of immunomodulation, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent JAK3 inhibitors. imist.ma An initial template compound, 6 , showed an IC50 value of 1100 nM against JAK3, and subsequent optimization led to the identification of more potent derivatives like 14c . researchgate.net Furthermore, research into TNIK inhibitors has yielded compounds with exceptional potency, with some derivatives exhibiting IC50 values below 1 nM. nih.govresearchgate.net A study of thirty-one such derivatives reported their potency in terms of pIC50, with values ranging from 7.37 to 9.92. researchgate.net In a related pyrrolo[3,2-c]pyridine series, compound 1r was found to be a highly potent FMS kinase inhibitor with an IC50 of 30 nM. researchgate.net

Compound/SeriesTarget KinaseReported IC50 ValueReference
Compound 4hFGFR17 nM nih.govrsc.org
Compound 4hFGFR29 nM nih.govrsc.org
Compound 4hFGFR325 nM nih.govrsc.org
Compound 4hFGFR4712 nM nih.gov
Compound 1r (pyrrolo[3,2-c]pyridine)FMS30 nM researchgate.net
Compound 1e (pyrrolo[3,2-c]pyridine)FMS60 nM researchgate.net
Compound 6JAK31100 nM researchgate.net
1H-pyrrolo[2,3-b]pyridine seriesTNIK<1 nM nih.govresearchgate.net
3,5-disubstituted-1H-pyrrolo[2,3-b]pyridinesIGF-1RNanomolar potency

The kinase inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives directly translates to the modulation of critical cellular signaling pathways. A significant example is their impact on the WNT/β-catenin pathway. This pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer.

Traf2 and Nck-interacting kinase (TNIK) has been identified as a key regulator of Wnt signaling. Therefore, the potent inhibition of TNIK by 1H-pyrrolo[2,3-b]pyridine derivatives positions them as effective modulators of the WNT/β-catenin cascade. researchgate.net By inhibiting TNIK, these compounds can interfere with the signaling events that lead to the proliferation and growth of cancer cells dependent on this pathway. This mechanism is particularly relevant for colorectal cancers, which are frequently caused by mutations in genes like adenomatous polyposis coli (APC) that lead to hyperactivation of Wnt/β-catenin signaling.

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives as anticancer agents has been substantiated through in vitro assays assessing their ability to inhibit the proliferation of various cancer cell lines.

The FGFR inhibitor, compound 4h , demonstrated effective inhibition of cell proliferation and induced apoptosis in the 4T1 mouse breast cancer cell line. nih.govrsc.org The anti-proliferative effects of these derivatives are not limited to breast cancer. A pyrrolo[3,2-c]pyridine derivative, compound 1r , showed potent activity against a broad panel of cancer cell lines, including six ovarian, two prostate, and five breast cancer cell lines, with IC50 values in the sub-micromolar to low-micromolar range (0.15–1.78 µM). researchgate.net Furthermore, this compound displayed selectivity for cancer cells over normal fibroblasts. researchgate.net

Derivatives targeting the JAK/STAT pathway have also shown anti-proliferative effects. Compound 31g , a JAK1-selective inhibitor, was found to reduce the proliferation of TGF-β-induced hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. nih.gov Additionally, the development of TNIK inhibitors from this class has been specifically aimed at combating colorectal cancer cells, which are reliant on the Wnt pathway that TNIK regulates. researchgate.net

Compound/SeriesTargetCancer Cell Line/Cell TypeObserved EffectReference
Compound 4hFGFR4T1 (Mouse Breast Cancer)Inhibited proliferation and induced apoptosis nih.govrsc.org
Compound 1r (pyrrolo[3,2-c]pyridine)FMSOvarian, Prostate, Breast Cancer LinesIC50 values ranging from 0.15–1.78 µM researchgate.net
Compound 31gJAK1Hepatic Stellate Cells (HSCs)Reduced proliferation and fibrogenic gene expression nih.gov
1H-pyrrolo[2,3-b]pyridine seriesTNIKColorectal Cancer CellsPotent inhibitors of cell proliferation researchgate.net

Beyond oncology, 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as anti-inflammatory agents in preclinical in vitro models. This activity is often linked to the inhibition of kinases that play a central role in inflammatory signaling cascades.

The inhibition of Janus kinases (JAKs) is a key strategy for treating inflammatory and autoimmune diseases, as these enzymes mediate signaling for numerous cytokines. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as potent JAK inhibitors, thereby interfering with these pro-inflammatory pathways. nih.govimist.ma

More specific evidence comes from the study of FMS kinase inhibitors. FMS kinase over-expression is linked to inflammatory disorders like rheumatoid arthritis. researchgate.net The pyrrolo[3,2-c]pyridine derivative 1r demonstrated a significant anti-inflammatory effect in vitro by inhibiting the colony-stimulating factor-1 (CSF-1)-induced growth of bone marrow-derived macrophages (BMDMs). researchgate.net The IC50 value for this inhibition was 84 nM, indicating potent activity in this cellular model of inflammation. researchgate.net

The modulation of the immune system is a critical therapeutic goal for treating autoimmune diseases and preventing organ transplant rejection. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been specifically designed and evaluated for their immunomodulating properties, primarily through the inhibition of JAK3. researchgate.netimist.ma

JAK3 is expressed predominantly in hematopoietic cells and plays a vital role in T-cell development and function. It is activated by cytokines that use the common gamma chain (γc) receptor, such as interleukin-2 (B1167480) (IL-2). researchgate.net By targeting JAK3, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives can suppress immune responses. In cellular assays, compounds such as 14c and 31 exhibited potent immunomodulating effects by inhibiting IL-2-stimulated T-cell proliferation, a key process in the adaptive immune response. researchgate.netresearchgate.net This demonstrates their potential to function as a novel class of immunomodulators for treating conditions characterized by an overactive immune system. researchgate.net

Exploration of Other In Vitro Biological Activities (e.g., Antiviral, Antimicrobial)

The biological evaluation of the 1H-pyrrolo[2,3-b]pyridine scaffold has extended beyond kinase inhibition to include its potential as an anti-infective agent.

In the field of virology, derivatives have been identified as potent inhibitors of the influenza virus. Specifically, a series of compounds with a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were discovered as new inhibitors of the influenza A virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase. The most potent of these, compound 12b , demonstrated an EC50 (half-maximal effective concentration) value of 1.025 μM in an antiviral activity assay, with low cellular cytotoxicity (CC50 > 100 μM).

Furthermore, various pyrrolopyridine derivatives have demonstrated antimicrobial properties. Newly synthesized 1H-pyrrolo[2,3-b]pyridine scaffolds have shown good to strong activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans. In a separate study, 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents, with one of the most active molecules showing a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. imist.ma

Mechanistic Investigations of Biological Action (e.g., Hydrogen Bonding Interactions)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is intricately linked to their mode of interaction with their biological targets at a molecular level. Mechanistic studies, often aided by molecular docking simulations, have shed light on the key interactions that govern their inhibitory potency. nih.gov

A critical factor in the mechanism of action for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov The 1H-pyrrolo[2,3-b]pyridine nucleus itself is an effective hinge binder, capable of forming two hydrogen bonds with the backbone of the hinge region. nih.gov Specifically, the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen of the scaffold can act as hydrogen bond donor and acceptor, respectively. nih.gov

For instance, in the case of FGFR1, the 1H-pyrrolo[2,3-b]pyridine core of compound 4h was observed to form two hydrogen bonds with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine (B10760859) 564 (A564) in the hinge region. nih.gov

Furthermore, substituents on the pyrrolo[2,3-b]pyridine ring can form additional hydrogen bonds and other interactions, which can significantly enhance the binding affinity and selectivity of the inhibitor. nih.gov While direct studies on the 5-benzyloxy substituent are not detailed in the provided context, research on other derivatives highlights the importance of the 5-position. For example, introducing a trifluoromethyl group at the 5-position was proposed to form a hydrogen bond with glycine (B1666218) 485 (G485), which could be a crucial factor in improving the compound's activity. nih.gov

In the crystal structure of a related compound, pairs of N—H⋯N hydrogen bonds have been observed to connect molecules into inversion dimers, indicating the propensity of the pyrrole N-H group to engage in hydrogen bonding. researchgate.net This inherent property of the scaffold is fundamental to its ability to interact with biological targets. The planarity of the azaindole skeleton also facilitates favorable stacking interactions, such as π–π interactions, with aromatic residues like phenylalanine in the active site. nih.govresearchgate.net

Table 2: Key Molecular Interactions of a Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) with FGFR1

Interacting Residue Type of Interaction
E562 Hydrogen Bond
A564 Hydrogen Bond
F489 π–π Stacking
D641 Hydrogen Bond

These mechanistic insights are crucial for the rational design of new and more potent 1H-pyrrolo[2,3-b]pyridine derivatives as therapeutic agents. The ability to form specific hydrogen bonds and other non-covalent interactions is a key determinant of their biological function.

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine Derivatives

Impact of Substitution at the Benzyloxy Moiety on In Vitro Activity

Detailed structure-activity relationship (SAR) studies focusing exclusively on the impact of substitutions on the benzyloxy moiety of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine are not extensively available in publicly accessible scientific literature. However, general principles from related scaffolds suggest that modifications to this part of the molecule could significantly influence its biological activity. For instance, in broader studies of related heterocyclic compounds, the introduction of both electron-donating and electron-withdrawing groups on such phenyl rings has been shown to modulate potency. nih.gov

Research on other pharmacophores has indicated that the presence of a benzyloxy group can be a key determinant of activity. nih.gov For example, the discovery and investigation of compounds where a benzyloxy motif is linked to an aryl or heteroaryl ring have provided initial observations on its implications for biological interactions. nih.gov Without specific studies on the this compound core, the precise effects of substituting the benzyl (B1604629) or phenyl portions of the benzyloxy group remain an area for future investigation.

Influence of Substituents at N-1, C-2, C-3, C-4, and C-6 Positions on Biological Potency

While specific SAR data for this compound is limited, the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives has been more extensively studied. These studies provide valuable insights into how substitutions at various positions on the core ring system can affect biological potency.

N-1 Position: The nitrogen at the N-1 position of the pyrrole (B145914) ring is a common site for modification. In many 7-azaindole (B17877) derivatives, substitution at this position is crucial for activity. The nature of the substituent, whether it is an alkyl, aryl, or another heterocyclic group, can significantly impact the compound's interaction with biological targets.

C-2 and C-3 Positions: The C-2 and C-3 positions of the pyrrole ring are also important for modulating biological activity. For instance, in some series of pyrazolo[4,3-c]pyridines, the lack of a substituent at the N-1 position of the pyrazole (analogous to the pyrrole in this context) led to a slight decrease in the ability to disrupt protein-protein interactions. acs.org

Importance of Hydrophobicity and Electron-Withdrawing Groups in SAR

The hydrophobicity and electronic properties of substituents play a pivotal role in the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives.

Hydrophobicity: In a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives, it was found that a hydrophobic substituent on a benzene ring at a particular position increased the activity. This suggests that hydrophobic interactions are important for the binding of these compounds to their biological targets.

Electron-Withdrawing Groups: The electronic nature of the substituents is also a key determinant of biological activity. In some cases, the presence of electron-withdrawing groups can enhance potency. For example, a 3D-QSAR study indicated that regions where more negative charges are favorable for activity can explain the higher potency of compounds with bulky electron-acceptor groups. Conversely, in other series, the introduction of electron-withdrawing groups has resulted in a loss of activity, highlighting the complex nature of these interactions.

Role of Linkers and Fused Rings on Activity

The introduction of linkers and the fusion of additional rings to the 1H-pyrrolo[2,3-b]pyridine scaffold are common strategies to explore new chemical space and modulate biological activity.

Linkers: The length and flexibility of a linker connecting the core scaffold to another moiety can significantly impact the compound's ability to interact with its target. The optimization of linker length is a critical aspect of drug design, as it can allow for optimal positioning of key functional groups within a binding site.

Fused Rings: The fusion of additional rings to the 1H-pyrrolo[2,3-b]pyridine core can create more rigid structures and introduce new points of interaction with biological targets. This approach has been used to develop a variety of biologically active compounds.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes to Access Diverse Analogs

The exploration of the full therapeutic potential of the 5-(benzyloxy)-1h-pyrrolo[2,3-b]pyridine core is intrinsically linked to the development of efficient and versatile synthetic strategies. Future efforts in this area are anticipated to focus on several key aspects to broaden the accessible chemical space and facilitate the generation of diverse analog libraries for biological screening.

One promising direction is the application of modern cross-coupling reactions to introduce a wide array of substituents at various positions of the pyrrolo[2,3-b]pyridine nucleus. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig amination have already been employed for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Further exploration of these and other coupling methodologies, including Sonogashira, Heck, and C-H activation strategies, will enable the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.

Another area of focus will be the development of novel cyclo-condensation reactions to construct the core bicyclic system from readily available starting materials. Reports have described the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines through the condensation of 2-aminopyrroles with 1,3-dicarbonyl compounds. rsc.org Future research could explore new catalytic systems and reaction conditions to improve yields, expand the substrate scope, and allow for the regioselective synthesis of specific isomers.

Furthermore, the development of efficient methods for the late-stage functionalization of the this compound scaffold is of high importance. This would allow for the rapid diversification of lead compounds without the need for de novo synthesis, accelerating the structure-activity relationship (SAR) studies.

Synthetic StrategyDescriptionPotential for Analog Diversity
Cross-Coupling Reactions Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig to form C-C and C-N bonds.High: Enables introduction of a wide variety of aryl, heteroaryl, and amino groups at multiple positions.
Cyclo-condensation Reactions Formation of the bicyclic pyrrolo[2,3-b]pyridine core from acyclic precursors.Moderate to High: Allows for the synthesis of diverse core structures depending on the starting materials.
Late-Stage Functionalization Introduction of new functional groups onto a pre-formed scaffold.High: Facilitates rapid generation of a large number of analogs from a common intermediate.

Advanced Mechanistic Studies on Target Engagement

A deeper understanding of how this compound-based compounds interact with their biological targets at a molecular level is crucial for the rational design of next-generation inhibitors. The pyrrolo[2,3-b]pyridine scaffold has been identified as a "hinge-binder," effectively interacting with the hinge region of the ATP-binding site of various kinases. nih.gov

Future mechanistic studies should employ a combination of biophysical, structural, and computational techniques to elucidate the precise binding modes of these inhibitors. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of inhibitor-target complexes, revealing key hydrogen bonding, hydrophobic, and van der Waals interactions. mdpi.com

Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding poses, estimating binding affinities, and providing insights into the dynamic nature of the inhibitor-target interactions. nih.gov These computational approaches can also be used to understand the molecular basis of selectivity for a particular target over other closely related proteins. For instance, docking studies of pyrrolo[2,3-b]pyridine derivatives in the active site of PDE4B have helped to rationalize their inhibitory activity. nih.gov

Furthermore, advanced techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to determine the kinetics and thermodynamics of binding, providing a more complete picture of target engagement.

Rational Design of New Pyrrolo[2,3-b]pyridine-Based Agents Based on SAR Data

The wealth of structure-activity relationship (SAR) data generated for various series of pyrrolo[2,3-b]pyridine derivatives provides a solid foundation for the rational design of new and improved therapeutic agents. By systematically modifying the substituents on the core scaffold and evaluating their impact on biological activity, researchers can identify key pharmacophoric features and develop predictive SAR models.

For example, studies on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Cdc7 kinase have demonstrated the importance of specific substitutions for achieving high potency. nih.gov Similarly, SAR studies on pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors have revealed the influence of different amide substituents on both potency and selectivity. nih.gov

Future rational design efforts will likely involve a scaffold-hopping approach, where the pyrrolo[2,3-b]pyridine core is used as a template to design novel heterocyclic systems with similar spatial arrangements of key interacting groups. nih.gov This strategy can lead to the discovery of new chemical entities with improved physicochemical and pharmacokinetic properties.

The integration of computational chemistry, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, will be instrumental in guiding the design of new analogs with enhanced potency, selectivity, and drug-like properties.

TargetKey SAR Insights
Cdc7 Kinase Specific substitutions on the pyrrolo[2,3-b]pyridine scaffold are crucial for potent inhibition. nih.gov
PDE4B The nature of the amide substituent in pyrrolo[2,3-b]pyridine-2-carboxamides influences both potency and selectivity. nih.gov
GSK-3β Pyrrolo[2,3-b]pyridine derivatives have shown strong inhibitory activities, with specific compounds exhibiting nanomolar potency. nih.gov
B-RAF Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives have led to potent inhibitors of the V600E mutant. nih.gov

Exploration of New Therapeutic Areas for Pyrrolo[2,3-b]pyridine Scaffolds

The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to its exploration in a wide range of therapeutic areas. While significant research has focused on its application in oncology, there is growing evidence of its potential in other disease settings.

Inflammatory Diseases: Pyrrolo[2,3-b]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of inflammation. For instance, they have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B). nih.govnih.gov More recently, they have been explored as degraders of Interleukin-1 receptor-associated kinase 4 (IRAK4) for the treatment of inflammatory conditions. acs.org

Neurodegenerative Diseases: The discovery of potent pyrrolo[2,3-b]pyridine-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) has opened up new avenues for the treatment of Alzheimer's disease and other neurodegenerative disorders. nih.gov

Infectious Diseases: The pyrrolo[2,3-b]pyridine scaffold has also been investigated for its potential in combating infectious diseases. Studies have reported the antiviral activity of certain derivatives against bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus, and influenza virus. nih.govdocumentsdelivered.com

Future research should continue to explore the therapeutic potential of this scaffold in these and other areas, including metabolic disorders and cardiovascular diseases. High-throughput screening of diverse libraries of this compound analogs against a wide range of biological targets will be crucial for identifying new therapeutic opportunities.

Therapeutic AreaKey Targets/Mechanisms
Oncology FGFR, CDK8, B-RAF, MELK, Cdc7 Kinase nih.govnih.govrsc.orgacs.orgnih.gov
Inflammatory Diseases COX-2, PDE4B, IKKα, IRAK4 mdpi.comnih.govnih.govacs.org
Neurodegenerative Diseases GSK-3β nih.gov
Infectious Diseases Antiviral activity against BVDV and influenza nih.govdocumentsdelivered.com

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves N1-alkylation of the pyrrolo[2,3-b]pyridine core using benzyl bromide under basic conditions. For example, KOH and tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) facilitate the alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl bromide, achieving near-quantitative yields . Optimization strategies include:
  • Catalyst selection : Phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents like DMF or THF improve solubility.
  • Temperature control : Reactions often proceed at room temperature or mild heating (e.g., 50–60°C) to minimize side reactions.
    Cyclization of pyridine precursors with aldehydes or amines is another route, though yields vary based on steric and electronic effects .

Q. What spectroscopic techniques are employed to confirm the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding interactions, as seen in FGFR1 inhibitor studies .
  • FT-IR : Identifies functional groups (e.g., C-O-C stretch of benzyloxy at ~1250 cm⁻¹).

Advanced Research Questions

Q. How do substituents at the 5-position of the pyrrolo[2,3-b]pyridine core influence binding affinity in kinase inhibition studies?

  • Methodological Answer : Substituents at the 5-position are critical for hydrogen-bond interactions with kinase hinge regions. For example, in FGFR1 inhibitors, a trifluoromethyl or methoxy group at C5 forms a hydrogen bond with the backbone NH of G485, improving potency (IC₅₀ < 10 nM) . Structure-activity relationship (SAR) studies show:
  • Electron-withdrawing groups (e.g., -CF₃) enhance binding by stabilizing dipole interactions.
  • Hydrogen-bond acceptors (e.g., -OCH₃) improve selectivity by targeting conserved residues .
    Computational docking (e.g., Schrödinger Suite) and mutagenesis assays validate these interactions .

Q. What strategies can resolve contradictory data between in vitro enzymatic potency and cellular activity in pyrrolo[2,3-b]pyridine-based inhibitors?

  • Methodological Answer : Discrepancies often arise from cellular permeability or off-target effects . To address this:
  • LogP optimization : Introduce polar groups (e.g., morpholine or piperazine) to improve membrane penetration .
  • Proteolysis-targeting chimeras (PROTACs) : Link inhibitors to E3 ligase binders to enhance intracellular degradation of target proteins.
  • Cryo-EM/X-ray co-crystallography : Visualize binding modes in cellular environments to identify steric clashes or solvation issues .
    For example, modifying the 3-position with ethynyl groups improved cellular activity in dengue virus inhibitors by enhancing solubility .

Q. How can computational methods guide the design of this compound derivatives for selective enzyme targeting?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Predict conformational flexibility and binding stability over time.
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., benzyloxy vs. phenoxy groups) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors/acceptors, hydrophobic pockets) using tools like MOE or Discovery Studio.
    A study on FGFR inhibitors utilized structure-based design to introduce a sulfonamide group at the 1-position, achieving >100-fold selectivity over VEGFR2 .

Q. What synthetic strategies ensure regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core at the 3- and 5-positions?

  • Methodological Answer :
  • Directed ortho-metalation : Use directing groups (e.g., -OMe, -Br) to control C-H activation sites. For example, bromine at C5 directs Suzuki-Miyaura coupling to C3 .
  • Sonogashira coupling : Achieve selective alkyne insertion at C3 using Pd/Cu catalysis, as demonstrated in the synthesis of 3-(phenylethynyl) derivatives .
  • Protecting group strategies : Temporary silylation (e.g., tris(1-methylethyl)silyl) blocks reactive positions during functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.